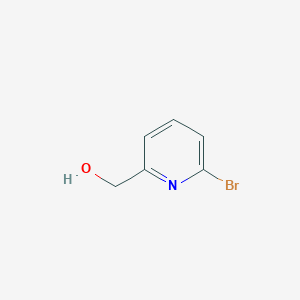




|
REACTION_CXSMILES
|
[Br:1][C:2]1[N:7]=[C:6]([C:8](OCC)=[O:9])[CH:5]=[CH:4][CH:3]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[Br:1][C:2]1[N:7]=[C:6]([CH2:8][OH:9])[CH:5]=[CH:4][CH:3]=1 |f:1.2.3.4.5.6|
|




|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
over 1 h
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was quenched carefully with sat'd aqueous NH4Cl (250 mL)
|
|
Type
|
FILTRATION
|
|
Details
|
The granular salts were filtered off
|
|
Type
|
WASH
|
|
Details
|
washed with EtOAc
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the filtrate was dried over MgSO4
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=CC(=N1)CO
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 85 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |